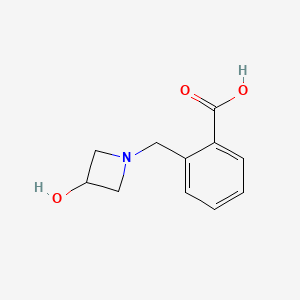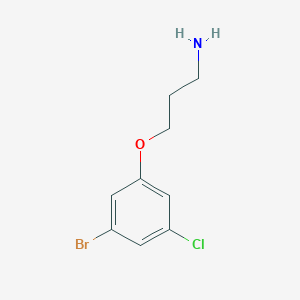
3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole
Overview
Description
3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a chlorine atom at the third position, an ethyl group at the fifth position, and a methyl group at the first position of the triazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
The mode of action of 1,2,4-triazoles can vary widely, depending on the specific compound and its target. For example, some 1,2,4-triazoles have been found to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .
Biochemical Pathways
1,2,4-Triazoles can affect a variety of biochemical pathways, again depending on the specific compound and its target. For instance, some 1,2,4-triazoles have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting that they can interact with and modulate a wide range of biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1,2,4-triazoles can vary widely, depending on the specific compound. These properties can significantly affect a compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can vary widely, depending on the specific compound and its target. For example, some 1,2,4-triazoles have been found to inhibit the growth of cancer cells, suggesting that they can have cytotoxic effects .
Action Environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-amino-5-ethyl-1-methyl-1H-1,2,4-triazole.
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 3-chloro-5-ethyl-1-methyl-1,2,4-dihydrotriazole.
Scientific Research Applications
3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-methyl-1H-1,2,4-triazole
- 5-Ethyl-1-methyl-1H-1,2,4-triazole
- 3-Chloro-5-methyl-1H-1,2,4-triazole
Uniqueness
3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chlorine and ethyl groups on the triazole ring enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
3-chloro-5-ethyl-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPMGOMEIQBOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)



![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)





